

A Technical Deep Dive into LAS195319: A Potent and Selective PI3K δ Inhibitor

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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Abstract

LAS195319 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.^{[1][2]} Primarily expressed in leukocytes, PI3K δ plays a crucial role in immune cell function, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).^{[1][3][4]} This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **LAS195319**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

LAS195319, with the IUPAC name N-[4-(4-((1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f]^{[5][6][7]}triazin-2-yl)ethyl)amino)-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide, is a complex heterocyclic molecule.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of **LAS195319**

Identifier	Value
IUPAC Name	N-[4-(4-[[[(1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f][5][6][7]triazin-2-yl)ethyl]amino]-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide[1]
CAS Number	1605328-04-8[2][8]
Molecular Formula	C29H26N10O3S[2]
Molecular Weight	594.65 g/mol [2]

Table 2: Physicochemical Properties of **LAS195319**

Property	Value	Notes
Physical State	Solid powder (presumed)	Typical for compounds of this class.
Solubility	Soluble in DMSO	Dimethyl sulfoxide (DMSO) is a common solvent for in vitro screening of nonpolar compounds.
Melting Point	Not available	Experimental data not found in the public domain.
Boiling Point	Not available	Experimental data not found in the public domain.

Pharmacological Profile

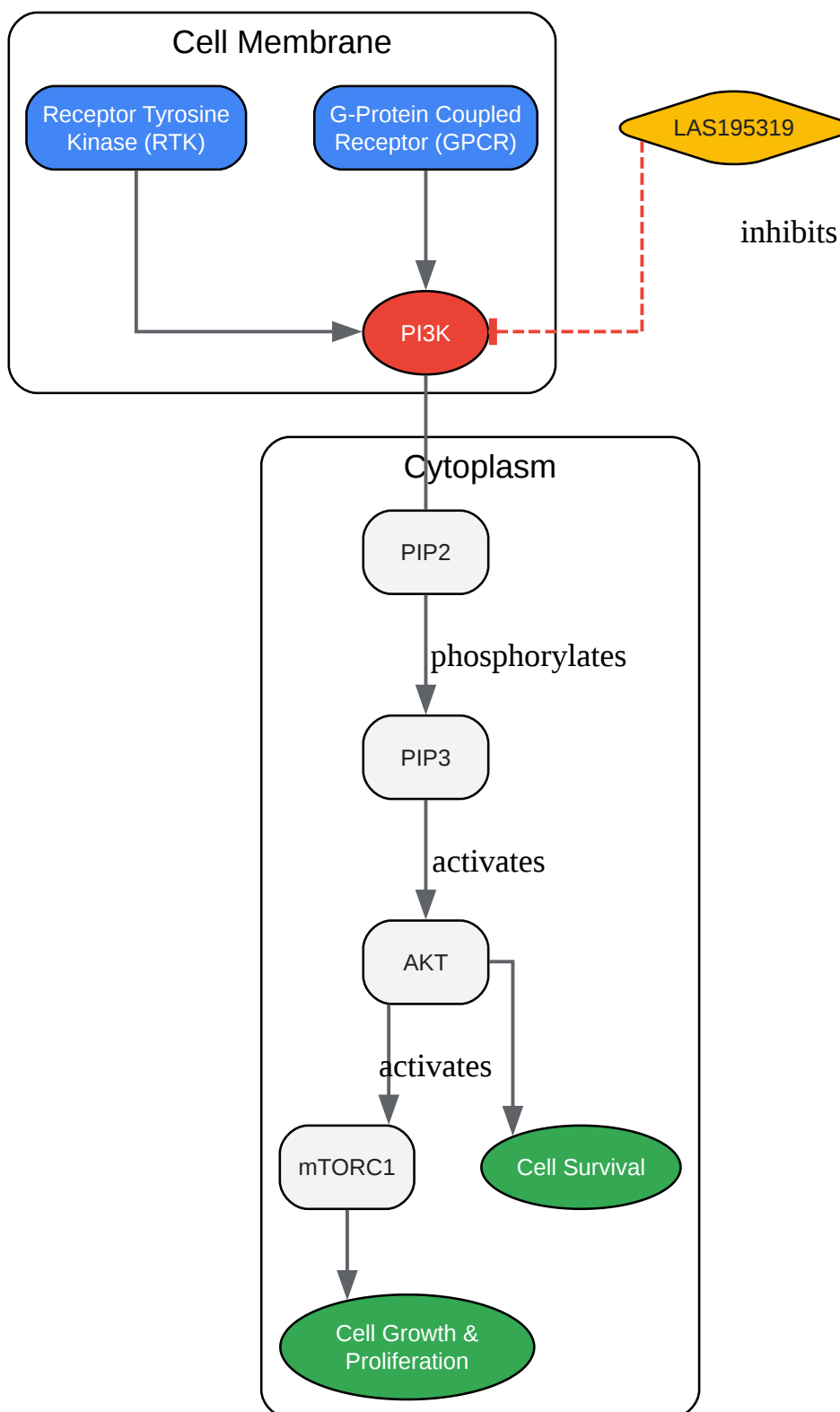
LAS195319 is a highly potent and selective inhibitor of PI3K δ , with a reported half-maximal inhibitory concentration (IC₅₀) of 0.5 nM.[2][8] Its selectivity for the δ isoform over other Class I PI3K isoforms (α , β , and γ) is a key characteristic, potentially leading to a more favorable safety profile by minimizing off-target effects. The primary mechanism of action of **LAS195319** is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and differentiation, particularly in immune cells.

Table 3: Pharmacodynamic Properties of **LAS195319**

Parameter	Value
Target	Phosphoinositide 3-kinase delta (PI3Kδ)
Mechanism of Action	Inhibition of the PI3K/AKT/mTOR signaling pathway
IC50 (PI3Kδ)	0.5 nM[2][8]
Therapeutic Potential	Respiratory diseases (Asthma, COPD), Inflammatory diseases[1][3][4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that **LAS195319** modulates. The following diagram illustrates the canonical pathway and the point of inhibition by **LAS195319**.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **LAS195319**.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the in vitro characterization of **LAS195319**. These protocols are intended as a starting point for researchers and may require optimization based on specific experimental conditions and cell types.

In Vitro PI3K δ Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to determine the IC₅₀ of **LAS195319** against the PI3K δ enzyme.

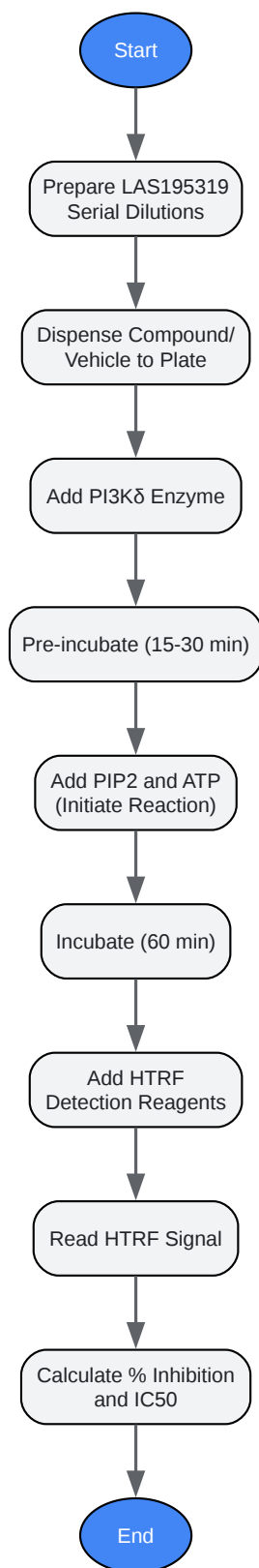
Table 4: Materials for PI3K δ HTRF Assay

Reagent/Equipment
Recombinant human PI3K δ enzyme
LAS195319 (solubilized in DMSO)
PIP2 (substrate)
ATP
HTRF Kinase Buffer
HTRF Detection Reagents (e.g., anti-PIP3 antibody and tracer)
384-well low-volume assay plates
HTRF-compatible plate reader

Methodology:

- **Compound Preparation:** Prepare a serial dilution of **LAS195319** in 100% DMSO.
- **Assay Plate Preparation:** Dispense a small volume (e.g., 50 nL) of the diluted **LAS195319** or vehicle control (DMSO) into the wells of a 384-well plate.

- **Enzyme Addition:** Add the recombinant PI3K δ enzyme, diluted in HTRF kinase buffer, to each well.
- **Pre-incubation:** Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
- **Incubation:** Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
- **Reaction Termination and Detection:** Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
- **Signal Reading:** After a final incubation period, measure the HTRF signal using a compatible plate reader.
- **Data Analysis:** The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of **LAS195319** and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).



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Caption: Workflow for the in vitro PI3Kδ HTRF enzymatic assay.

Cellular Viability Assay (MTT Assay)

This protocol assesses the effect of **LAS195319** on the viability of a relevant cell line (e.g., a leukocyte cell line).

Table 5: Materials for MTT Assay

Reagent/Equipment
Relevant cell line (e.g., Jurkat, Ramos)
Complete cell culture medium
LAS195319 (solubilized in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., acidified isopropanol)
96-well cell culture plates
Microplate reader

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **LAS195319**. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for PI3K Pathway Inhibition

This protocol is used to confirm the mechanism of action of **LAS195319** by assessing the phosphorylation status of downstream targets of PI3K, such as AKT.

Table 6: Materials for Western Blotting

Reagent/Equipment
Relevant cell line
LAS195319 (solubilized in DMSO)
Lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system

Methodology:

- **Cell Treatment:** Treat cells with various concentrations of **LAS195319** for a specified time.
- **Cell Lysis:** Lyse the cells and collect the protein lysate.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer.
 - Incubate with primary antibodies against phosphorylated and total AKT.
 - Incubate with an HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total AKT, which indicates the level of pathway inhibition.

Conclusion

LAS195319 is a promising, highly potent, and selective PI3K δ inhibitor with significant therapeutic potential for respiratory and inflammatory diseases. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate its pharmacological properties and potential clinical applications. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

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